
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic molecules like "3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" involves understanding their synthesis, structure, reactions, and properties. These molecules often exhibit unique physical and chemical properties, making them of interest in various scientific and industrial applications, excluding drug use and dosage information as requested.
Synthesis Analysis
Synthesis of complex organic compounds involves multi-step reactions, including ring-opening followed by ring closure reactions, as demonstrated in the synthesis of novel compounds with pyrazolo and pyridine derivatives (Halim & Ibrahim, 2022). Efficient regiospecific synthesis of heterocycles from synthons like 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one highlights the complexity and precision required in such chemical synthesis processes (Mahata et al., 2003).
Molecular Structure Analysis
Crystallography and spectroscopy are crucial for molecular structure analysis. Studies reveal detailed insights into the molecular conformation, hydrogen bonding, and crystal packing of complex molecules, providing a foundation for understanding their chemical behavior and reactivity (Zhu et al., 2008).
Chemical Reactions and Properties
The reactivity and chemical behavior of complex organic molecules are studied through various reactions, including cyclocondensation and Claisen-Schmidt type reactions. These reactions are essential for understanding the functional capabilities and potential applications of these molecules (Koshetova et al., 2022).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined through experimental analysis. X-ray crystallography provides detailed insights into the arrangement of atoms within a molecule, which is crucial for understanding its physical characteristics and stability (Al‐Refai et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various reagents, are studied through experimental and theoretical methods. Techniques like NMR spectroscopy, mass spectrometry, and computational chemistry are employed to predict and analyze the chemical behavior of complex molecules (Gein & Pastukhova, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Spiro Heterocyclization : The compound participates in the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles], indicating its utility in complex organic syntheses (Antonov, Dmitriev, & Maslivets, 2019).
- Pyrrolin-2-Ones Synthesis : It's part of the synthesis of 1-aminocarbonylmethyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, compounds with potential in creating condensed systems through reactions with binucleophiles (Gein & Pastukhova, 2020).
Chemical Reactions and Stability
- Furocoumarins and Pyrazoles Synthesis : Used in the synthesis of furocoumarins and pyrazoles, showcasing its reactivity and utility in forming heterocyclic compounds (Morón, Nguyen, & Bisagni, 1983).
- Pyrazole Formation : Involved in the formation of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles, indicating its role in the creation of pyrazole derivatives (Levai et al., 2007).
Spectral and Quantum Studies
- Spectral Analysis and Thermodynamic Properties : A key component in the study of novel compounds like HMBPP, contributing to understanding their spectral, quantum, and thermodynamic properties (Halim & Ibrahim, 2022).
Molecular Structure and Analysis
- Crystallographic Studies : Integral to the crystallographic analysis of various compounds, helping elucidate their molecular and crystal structures (Ganapathy et al., 2015).
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-18-9-5-8-17(13-18)23(28)21-22(19-10-3-4-11-20(19)32-2)27(25(30)24(21)29)15-16-7-6-12-26-14-16/h3-14,22,28H,15H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLHOUBUUJTTEL-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
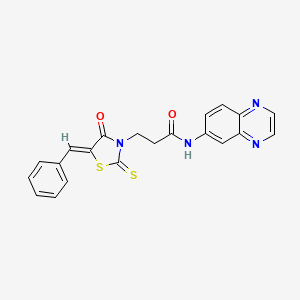
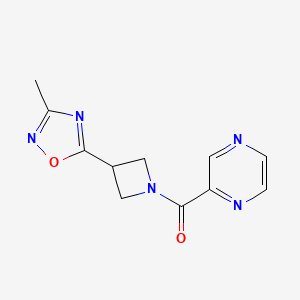
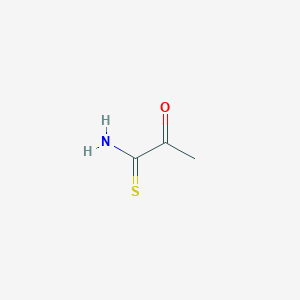
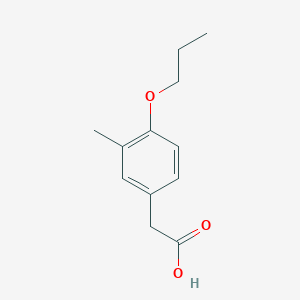
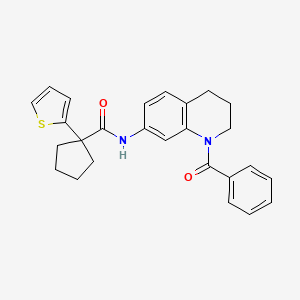
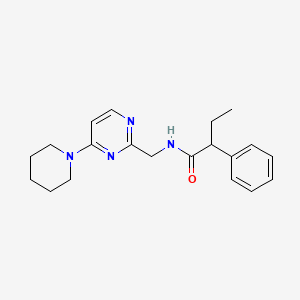

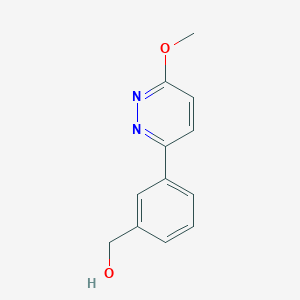
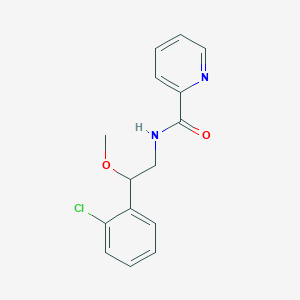

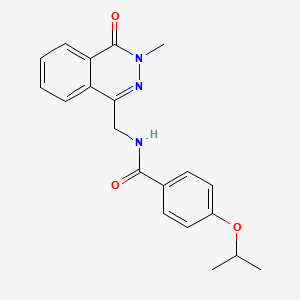
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)